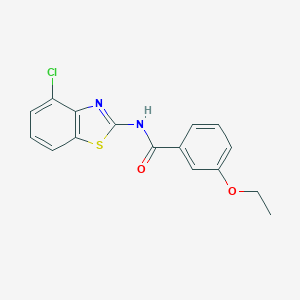![molecular formula C14H18N6O2S B244540 N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. TAK-659 has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
Mechanism of Action
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide selectively inhibits the activity of BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which produce antibodies that help the body fight infections. Inhibition of BTK by N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide leads to the suppression of B cell activity, which can be beneficial in treating diseases where B cells play a pathogenic role, such as autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells and suppress the activity of B cells in autoimmune disorders. N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is its selectivity and potency against BTK. This allows for specific inhibition of B cell activity, which can be useful in studying the role of B cells in different diseases. However, the use of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise to conduct the experiments.
Future Directions
There are several future directions for the research and development of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. One direction is the evaluation of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Additionally, the role of BTK in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide and other BTK inhibitors.
Synthesis Methods
The synthesis of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-bromo-2-propoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-5-amino-1H-tetrazole and thiourea to give the desired product, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. The synthesis has been reported in several publications, including a patent by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has shown promising results in inhibiting the growth of cancer cells and suppressing the activity of B cells in autoimmune disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in patients with different types of cancer and autoimmune disorders.
properties
Molecular Formula |
C14H18N6O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C14H18N6O2S/c1-3-9-22-11-7-5-10(6-8-11)12(21)15-14(23)16-13-17-19-20(4-2)18-13/h5-8H,3-4,9H2,1-2H3,(H2,15,16,18,21,23) |
InChI Key |
ZSKFUSJEYQQQKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)